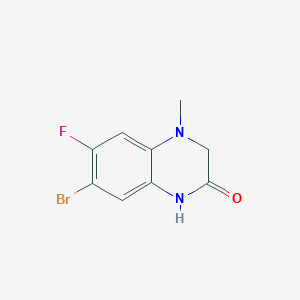

7-bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

7-bromo-6-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFN2O/c1-13-4-9(14)12-7-2-5(10)6(11)3-8(7)13/h2-3H,4H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLWVTDCROMCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=CC(=C(C=C21)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₈BrFN₂O

- Molecular Weight : 259.08 g/mol

- CAS Number : 1499366-20-9

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxaline, including 7-bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, exhibit significant anticancer properties.

Case Study: Anticancer Efficacy

A study published in MDPI highlighted the synthesis of various quinoxaline derivatives and their evaluation against cancer cell lines. The most active compound in this series exhibited IC₅₀ values of 1.9 µg/mL on HCT-116 (colon cancer) and 2.3 µg/mL on MCF-7 (breast cancer) cells, outperforming doxorubicin (IC₅₀ = 3.23 µg/mL) .

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 7-Bromo-6-fluoro... | HCT-116 | 1.9 | |

| 7-Bromo-6-fluoro... | MCF-7 | 2.3 | |

| Doxorubicin | HCT-116 | 3.23 |

This indicates that modifications to the quinoxaline structure can enhance anticancer activity.

The mechanism by which 7-bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exerts its biological effects may involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. For instance, quinoxaline derivatives have been shown to inhibit Stat3 phosphorylation in A431 skin cancer cells, suggesting a role in disrupting oncogenic signaling pathways .

Neuropharmacological Potential

In addition to its anticancer properties, there is emerging evidence suggesting that quinoxaline derivatives may also play a role in neuropharmacology. A study investigating fluoro-substituted quinoxalines reported that certain derivatives could block CaV3.2 currents, which are implicated in pain pathways. The compound exhibited cytotoxic effects with an IC₅₀ of 5.9 µM in A549 non-small cell lung cancer cells . This dual activity highlights the versatility of the compound for further investigations into both cancer and pain management therapies.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, particularly in oncology.

Case Studies:

- A study highlighted the synthesis of derivatives of this compound to enhance the inhibition of bromodomain and extraterminal domain (BET) proteins, which are implicated in cancer progression. The modifications led to improved potency and pharmacokinetic properties in preclinical models .

Anticancer Research

The compound has shown promise in anticancer research due to its ability to inhibit specific protein interactions that facilitate tumor growth.

Research Findings:

- In vitro studies demonstrated that derivatives of 7-bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibited cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at the bromine and fluorine positions significantly influenced their anticancer activity.

Neuropharmacology

Research has also explored the neuropharmacological effects of this compound, particularly its potential role in treating neurological disorders.

Experimental Evidence:

- A recent investigation into the compound's effects on neuronal cells suggested neuroprotective properties, potentially through modulation of neurotransmitter systems. Further studies are needed to elucidate these mechanisms and their therapeutic implications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The positions and types of substituents significantly influence solubility, stability, and reactivity. Key comparisons include:

Table 1: Substituent Profiles of Selected Dihydroquinoxalinone Derivatives

Key Observations :

- Methyl Substitution: The methyl group at C4 likely stabilizes the 3,4-dihydroquinoxalinone ring conformation, similar to ethyl or benzyl groups in other derivatives .

Table 2: Antitumor Activity of Selected Derivatives

Insights :

- Quinazoline Hybrids: Derivatives with quinazoline moieties (e.g., compound 6a) show nanomolar potency, suggesting that electron-withdrawing groups (e.g., Cl, Br) at specific positions enhance activity . The target’s bromo and fluoro substituents could similarly modulate electron density, though their positions (C6 and C7) differ from active analogs.

- Scaffold Hopping: Modifications to the dihydroquinoxalinone core (e.g., C-ring expansion) maintain or improve activity, implying flexibility in structural design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.